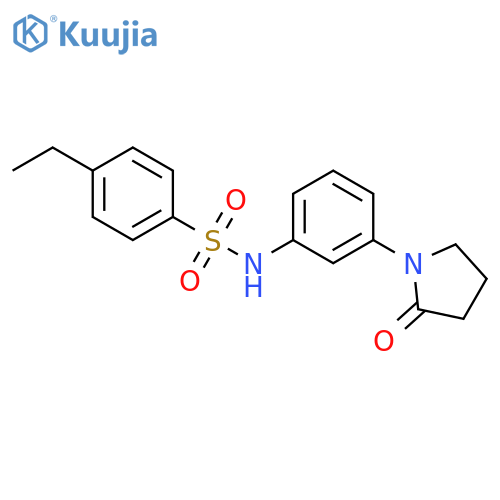

Cas no 941872-06-6 (4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

- 4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide

-

- インチ: 1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3

- InChIKey: OLCRQUITONAODM-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=CC(N3CCCC3=O)=C2)(=O)=O)=CC=C(CC)C=C1

4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2783-1445-4mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-75mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-5μmol |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-10μmol |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-15mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-10mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-40mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-100mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-30mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2783-1445-1mg |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |

941872-06-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide 関連文献

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

6. Back matter

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to 4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide (CAS No. 941872-06-6)

4-Ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide is a pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 941872-06-6, belongs to a class of molecules that exhibit promising biological activity, making it a subject of extensive research and development. The detailed exploration of its chemical structure, synthesis methods, and biological significance provides a comprehensive understanding of its role in modern drug discovery.

The molecular structure of 4-Ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide features a benzene ring substituted with an ethyl group and a sulfonamide moiety linked to a phenyl ring. The presence of a 2-oxopyrrolidin-1-yl group further enhances its complexity and functionality. This specific arrangement of functional groups contributes to the compound's ability to interact with biological targets in novel ways, which is a critical factor in the design of effective pharmaceutical agents.

In recent years, there has been a growing interest in sulfonamide derivatives due to their diverse biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The 4-Ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide molecule represents an advanced derivative that combines these properties with additional structural elements aimed at improving efficacy and selectivity. This has led to its investigation in various preclinical studies as a potential candidate for treating a range of diseases.

The synthesis of 4-Ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide involves multiple steps, each requiring precise control to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as the 2-hydroxyphenylsulfonamide and the N-substituted pyrrolidine derivative. These intermediates are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions, to form the final product. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to optimize the reaction pathways and improve overall efficiency.

One of the most compelling aspects of 4-Ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide is its potential application in targeting specific biological pathways associated with diseases like cancer and neurodegenerative disorders. Recent studies have highlighted its ability to inhibit key enzymes involved in cell proliferation and survival. For instance, research has demonstrated that this compound can modulate the activity of proteins such as kinases, which are often overexpressed in tumor cells. By interfering with these signaling pathways, 4-Ethyl-N-3-(2-oxopyrrolidin-1-y l)phenylbenzene -1-sulfonamide may offer a novel therapeutic approach for cancer treatment.

The pharmacokinetic properties of this compound are also under investigation, as understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing effective drug formulations. Preliminary studies suggest that 4-Ethyl-N -3-(2 -oxopyrrolidin -1 -y l )phen ylbenzene -1 -sulf onamide exhibits good oral bioavailability and moderate tissue distribution, which are favorable characteristics for a potential drug candidate. Further research is needed to optimize its pharmacokinetic profile and ensure it reaches therapeutic levels efficiently.

Another area of interest is the compound's potential toxicity profile. As with any pharmaceutical agent, it is essential to assess its safety before moving into clinical trials. In vitro toxicity assays have been conducted to evaluate its effects on various cell lines, providing insights into its potential side effects. These studies have shown that at moderate concentrations, 4-Eth yl-N -3-(2 -oxo py rro lidin -1 -y l )phen ylbe nzene -1 -sul fon am ide exhibits low cytotoxicity, suggesting that it may have a favorable safety profile compared to existing treatments.

The development of new drugs is often hindered by the challenge of finding compounds that can overcome existing resistance mechanisms or target previously untapped therapeutic pathways. 4-Eth yl-N -3-(2 -oxo py rro lidin -1 -y l )phen ylbe nzene -1 -sul fon am ide addresses this challenge by combining structural features that have not been widely explored in drug discovery. Its unique combination of functional groups allows it to interact with biological targets in ways that conventional drugs may not, offering hope for treating diseases that are currently difficult to manage.

Future research directions for 4-Eth yl-N -3-(2 -oxo py rro lidin -1 -y l )phen ylbe nzene -1 -sul fon am ide include exploring its potential as an adjunct therapy alongside existing treatments. By combining it with other agents that target different aspects of disease pathology, researchers may be able to achieve synergistic effects that enhance overall treatment outcomes. Additionally, investigating its role in preclinical models will provide further evidence of its efficacy and help identify any potential limitations before human trials begin.

The broader implications of this research extend beyond individual diseases; they contribute to our fundamental understanding of how small molecules can interact with biological systems to produce therapeutic effects. As our knowledge of chemistry and biology continues to advance, compounds like 4-Eth yl-N -3-(2 -oxo py rro lidin -1 -y l )phen ylbe nzene -1 -sul fon am ide will play an increasingly important role in shaping the future of medicine.

941872-06-6 (4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide) 関連製品

- 2070015-31-3(Netupitant-d)

- 21477-57-6(L-Alanine,5-oxo-L-prolyl-L-glutaminyl-)

- 1807020-23-0(2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride)

- 921519-32-6(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide)

- 2229465-75-0(tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate)

- 1803669-47-7(3-Amino-2-cyano-4-(difluoromethyl)-5-methoxypyridine)

- 1032056-94-2(1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid)

- 99341-19-2(4ME 16:0 Diether DG)

- 2121514-44-9(2-Fluoro-5-isopropoxyphenylboronic acid pinacol ester)

- 2138337-10-5(3-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine)